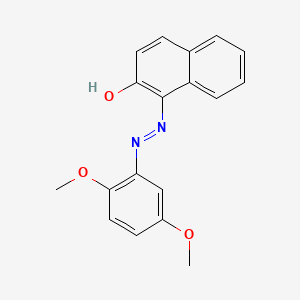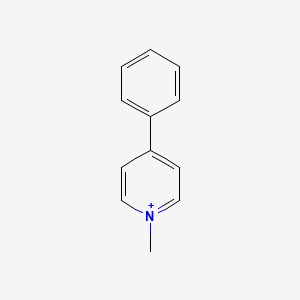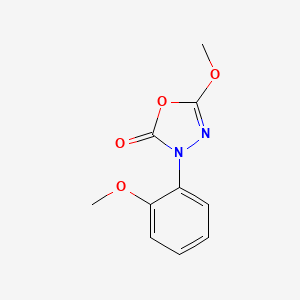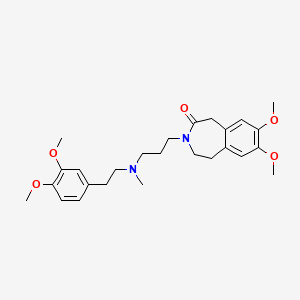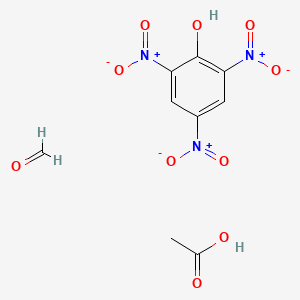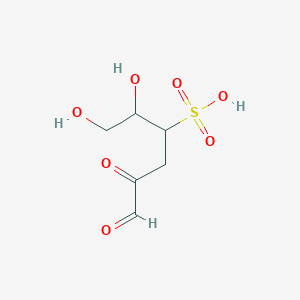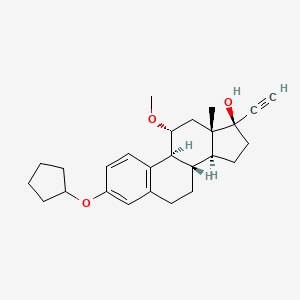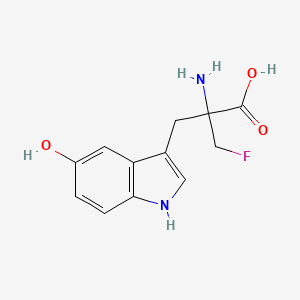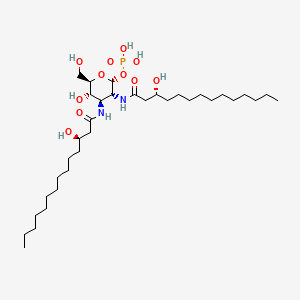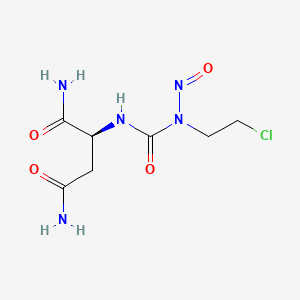
3-Methyloctadecane
Descripción general
Descripción
3-Methyloctadecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C19H40 and a molecular weight of 268.5209. This compound is characterized by a long carbon chain with a methyl group attached to the third carbon atom. It is a colorless, odorless liquid at room temperature and is primarily used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyloctadecane can be synthesized through several methods, including:
Hydrogenation of 3-Methyloctadecene: This method involves the hydrogenation of 3-Methyloctadecene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of 1-Bromo-3-methyloctadecane with magnesium in dry ether to form the Grignard reagent, which is then reacted with an appropriate alkyl halide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 3-Methyloctadecene. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyloctadecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, such as alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions.
Substitution: It can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: No significant reduction products as it is already saturated.
Substitution: Halogenated derivatives such as 3-Chlorooctadecane or 3-Bromooctadecane.
Aplicaciones Científicas De Investigación
3-Methyloctadecane has several scientific research applications, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: It is studied for its role as a volatile organic compound (VOC) emitted by certain plants and animals.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used as a solvent and in the formulation of lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Methyloctadecane is primarily related to its physical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can act as a non-polar solvent. In biological systems, it may interact with lipid membranes and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Octadecane: A straight-chain alkane with the same molecular formula but without the methyl group.
2-Methyloctadecane: Similar structure but with the methyl group attached to the second carbon atom.
4-Methyloctadecane: Similar structure but with the methyl group attached to the fourth carbon atom.
Uniqueness
3-Methyloctadecane is unique due to the position of the methyl group on the third carbon atom, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall behavior in various applications.
Propiedades
IUPAC Name |
3-methyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(3)5-2/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZRTPKNSFMAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984185 | |
| Record name | 3-Methyloctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6561-44-0 | |
| Record name | Octadecane, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


